molecular formula C7H4F4O B1396005 1-(Difluoromethoxy)-2,3-difluorobenzene CAS No. 1404194-70-2

1-(Difluoromethoxy)-2,3-difluorobenzene

Cat. No.: B1396005
CAS No.: 1404194-70-2
M. Wt: 180.1 g/mol
InChI Key: MBVJUCPCSFMODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-2,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups

Preparation Methods

One common method involves the use of difluorocarbene reagents, which can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or bromodifluoroacetate . These reagents react with suitable aromatic compounds under specific conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)benzene
  • Difluoromethylated pyrazoles and isoxazoles

These compounds share similar structural features but differ in their reactivity and applications. For example, this compound may exhibit unique reactivity in cross-coupling reactions compared to its brominated counterparts .

Properties

IUPAC Name

1-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVJUCPCSFMODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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